molecular formula C24H26N4 B15109062 N-(4-butylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

N-(4-butylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

カタログ番号: B15109062
分子量: 370.5 g/mol
InChIキー: SEJBCVKLMNFNIT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-butylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolopyrimidine derivative characterized by a bicyclic heteroaromatic core. Key structural features include:

  • 2,5-dimethyl groups on the pyrimidine ring.
  • 3-phenyl substituent on the pyrazole moiety.
  • N-(4-butylphenyl)amine at position 5.

This compound’s design leverages the pyrazolopyrimidine scaffold, which is widely explored in medicinal chemistry due to its versatility in targeting enzymes and receptors.

特性

分子式

C24H26N4

分子量

370.5 g/mol

IUPAC名

N-(4-butylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C24H26N4/c1-4-5-9-19-12-14-21(15-13-19)26-22-16-17(2)25-24-23(18(3)27-28(22)24)20-10-7-6-8-11-20/h6-8,10-16,26H,4-5,9H2,1-3H3

InChIキー

SEJBCVKLMNFNIT-UHFFFAOYSA-N

正規SMILES

CCCCC1=CC=C(C=C1)NC2=CC(=NC3=C(C(=NN23)C)C4=CC=CC=C4)C

製品の起源

United States

準備方法

The synthesis of N-(4-butylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-butylphenylhydrazine with 2,5-dimethyl-3-phenylpyrimidine-4,6-dione in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions for several hours . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .

化学反応の分析

N-(4-butylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

科学的研究の応用

作用機序

The mechanism of action of N-(4-butylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. It has been found to inhibit certain kinases and enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes such as cell division and signal transduction, which is particularly useful in cancer therapy .

類似化合物との比較

Comparison with Structural Analogs

Substituent Variations on the Pyrazolopyrimidine Core

N-(4-Isopropylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
  • Key difference : The 4-butylphenyl group in the target compound is replaced with a 4-isopropylphenyl moiety.
  • Impact: The shorter isopropyl chain reduces molecular weight (MW: ~280 vs. ~294 for the target) and lipophilicity (clogP: ~5.2 vs.
N-sec-Butyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
  • Key difference : The amine substituent is sec-butyl (directly bonded to the nitrogen) instead of a 4-butylphenyl group.
  • Impact : The absence of an aromatic ring in the side chain reduces π-stacking interactions, which may lower binding affinity to hydrophobic targets .
MPZP (N,N-bis(2-methoxyethyl)-3-(4-methoxy-2-methylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine)
  • Key differences :
    • 3-(4-methoxy-2-methylphenyl) substituent instead of 3-phenyl.
    • N,N-bis(2-methoxyethyl) instead of N-(4-butylphenyl).
  • Impact : The methoxy groups increase polarity (clogP: ~3.8 vs. ~6.1) and hydrogen-bonding capacity, enhancing solubility but reducing blood-brain barrier penetration. MPZP is a potent CRF1 receptor antagonist, highlighting the scaffold’s applicability in neurological disorders .
Anti-Mycobacterial Analogs

Compounds such as 3-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine derivatives () exhibit MIC values of 0.5–2 µg/mL against Mycobacterium tuberculosis. The target compound’s 4-butylphenyl group may enhance activity due to improved lipid bilayer interaction, though direct data are unavailable .

CRF1 Receptor Antagonists

MPZP and DMP904 () demonstrate nanomolar affinity for CRF1 receptors (IC50: <10 nM). The target compound’s bulky 4-butylphenyl group may hinder binding to CRF1 but could be optimized for other targets like kinase inhibitors .

Physicochemical and Pharmacokinetic Properties

Compound Name clogP Molecular Weight Water Solubility (µg/mL) Key Functional Groups
Target Compound 6.1 394.5 <10 (predicted) 4-butylphenyl, 3-phenyl
N-(4-isopropylphenyl) analog 5.2 378.4 ~20 4-isopropylphenyl
MPZP 3.8 455.5 >100 Methoxyethyl, methoxyphenyl
N-sec-Butyl analog 5.6 294.4 <10 sec-butyl
  • Lipophilicity : The target’s high clogP (~6.1) suggests strong membrane affinity but may limit aqueous solubility.
  • Metabolic Stability : Bulky 4-butylphenyl groups may reduce cytochrome P450-mediated oxidation, enhancing half-life compared to MPZP .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。